![molecular formula C18H18ClN3O3S B2412427 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide CAS No. 1252826-12-2](/img/no-structure.png)

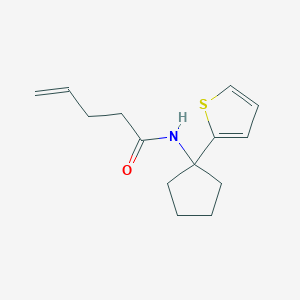

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C18H18ClN3O3S and its molecular weight is 391.87. The purity is usually 95%.

BenchChem offers high-quality 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Electronics and Conductive Polymers

2-Butyl-2,3-dihydrothieno[3,4-b]-1,4-dioxine exhibits excellent electron mobility and can be incorporated into organic semiconductors. Researchers have explored its use in organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and solar cells. Its unique structure contributes to charge transport, making it a promising material for flexible and efficient electronic devices .

Environmental Applications

Adsorption and Removal of Pollutants: Due to its π-conjugated system, 2-Butyl-2,3-dihydrothieno[3,4-b]-1,4-dioxine can adsorb pollutants from water and air. Researchers investigate its potential as an adsorbent for heavy metals, dyes, and organic contaminants.

Photocatalysis: The compound’s photoactive properties make it useful in photocatalytic processes. It can participate in photochemical reactions, such as water splitting or pollutant degradation under UV or visible light. Researchers explore its application in environmental remediation.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-chlorobenzoyl chloride with 2-amino-N-(2-chlorophenyl)acetamide to form an intermediate. This intermediate is then reacted with 3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine in the presence of a base to form the final product.", "Starting Materials": [ "2-chlorobenzoyl chloride", "2-amino-N-(2-chlorophenyl)acetamide", "3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: 2-chlorobenzoyl chloride is added dropwise to a solution of 2-amino-N-(2-chlorophenyl)acetamide in anhydrous dichloromethane at 0°C to 5°C. The reaction mixture is stirred for 2 hours at room temperature to form an intermediate.", "Step 2: To the intermediate obtained in step 1, 3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine and a base (e.g. triethylamine) are added in anhydrous dichloromethane. The reaction mixture is stirred at room temperature for 24 hours.", "Step 3: The reaction mixture is filtered and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to obtain the final product." ] } | |

CAS番号 |

1252826-12-2 |

製品名 |

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide |

分子式 |

C18H18ClN3O3S |

分子量 |

391.87 |

IUPAC名 |

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-chlorophenyl)acetamide |

InChI |

InChI=1S/C18H18ClN3O3S/c1-2-3-9-21-17(24)16-14(8-10-26-16)22(18(21)25)11-15(23)20-13-7-5-4-6-12(13)19/h4-8,10H,2-3,9,11H2,1H3,(H,20,23) |

InChIキー |

ZBARFKHXLYSFMP-UHFFFAOYSA-N |

SMILES |

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(dimethylamino)propyl]-N'-(3-nitrophenyl)oxamide](/img/structure/B2412347.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2412348.png)

![(E)-diethyl 5-(2-(benzo[d]thiazol-2-yl(cyano)methylene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2412349.png)

![4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2412353.png)

![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2412357.png)

![N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2412358.png)

![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(2,4-dichlorophenyl)carbamate](/img/structure/B2412359.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2412360.png)